2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
The synthesis of 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate aldehydes with amines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs, particularly for its activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Material Science: Due to its structural properties, it is used in the development of new materials with specific characteristics.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another compound in the same family with different substituents and properties.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-9(11(14)15)13-6-4-5-7(2)10(13)12-8/h4-6H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTFNUNMDQGXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=C(C2=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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